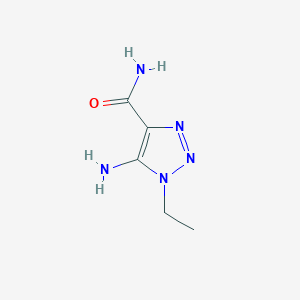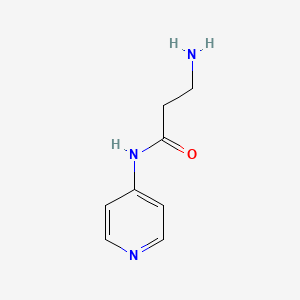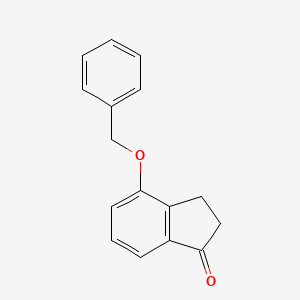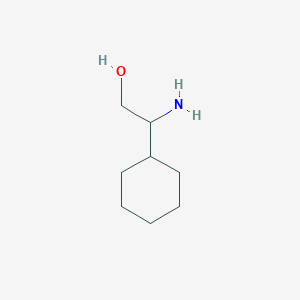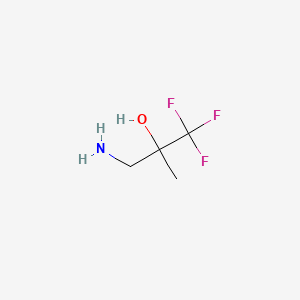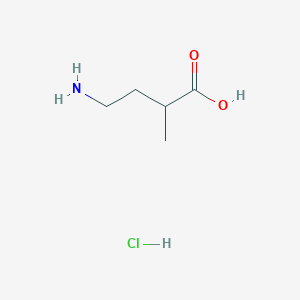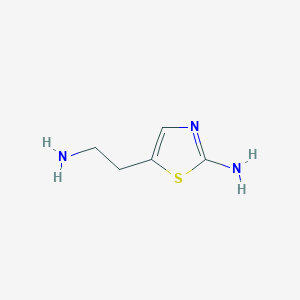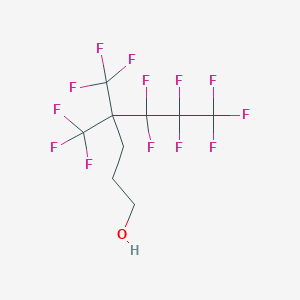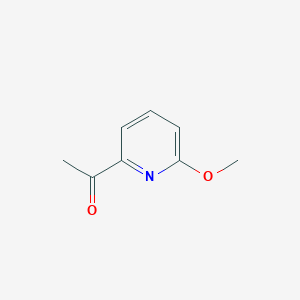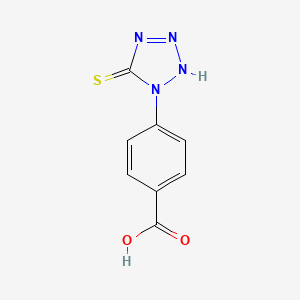![molecular formula C14H17NO2 B1282547 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one CAS No. 77716-01-9](/img/structure/B1282547.png)
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
概述
描述
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes an oxa (oxygen) and an aza (nitrogen) bridge, making it an interesting subject for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with an epoxide, followed by cyclization to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
化学反应分析
Types of Reactions
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学研究应用
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research, including:
作用机制
The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound has a similar bicyclic structure but differs in the position of the benzyl group.
Endo-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one oxime: This derivative includes an oxime functional group, which can alter its chemical and biological properties.
Uniqueness
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific bicyclic structure, which includes both an oxa and an aza bridge. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLWALHBEBMXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547652 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77716-01-9 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the stereochemical outcome of reacting 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents?
A: The study by [] explored the reaction of this compound with various aryl Grignard reagents. The researchers discovered that the addition of the Grignard reagent to the carbonyl group (C-9) consistently resulted in the formation of tertiary alcohols. Importantly, the aryl group consistently adopted a "syn" configuration relative to the oxygen atom in the bicyclic ring system. This stereoselectivity suggests a potential directing effect of the oxygen atom during the Grignard addition reaction.
Q2: How was the conformation of the tertiary alcohol product, derived from this compound, determined in the solid state?
A: X-ray diffraction analysis was employed to unequivocally determine the conformation of the tertiary alcohol product []. The analysis revealed that the bicyclic ring system of the alcohol existed in a chair-chair conformation. This finding provides valuable insights into the preferred three-dimensional structure of this class of compounds in the solid state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

